2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2-methoxyphenyl derivatives with tert-butyl-substituted pyrrolidines. One common method involves the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired pyrrolidine ring . The reaction conditions often require the use of catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential role in neurotransmitter release and synaptic function.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in synaptic transmission . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-tert-Butyl-2-methoxyphenyl)pyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-ethylpyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-methylpiperidine
Uniqueness
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H25NO |
---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-(5-tert-butyl-2-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-11-8-14(17-10-11)13-9-12(16(2,3)4)6-7-15(13)18-5/h6-7,9,11,14,17H,8,10H2,1-5H3 |
InChI Key |
CMSYMUWKNPTQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=CC(=C2)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.